molecular formula C18H23N3O2 B1681469 Sari 59-801 CAS No. 80565-58-8

Sari 59-801

Cat. No. B1681469
Key on ui cas rn: 80565-58-8
M. Wt: 313.4 g/mol
InChI Key: GMGOZCSXMVXXRS-UHFFFAOYSA-N
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Patent
US04499279

Procedure details

To a suspension of 9.9 g (0.26 mole) of lithium aluminum hydride and 950 ml. tetrahydrofuran under nitrogen there is added 21.0 g. (0.065 mole) of N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleglyoxylamide in 735 ml. of tetrahydrofuran, while maintaining the temperature between 20° to 25° C. After addition is complete, the mixture is stirred at room temperature for 5 hours then cooled to 0° and quenched by the addition dropwise of 20 ml. of water in 180 ml. of tetrahydrofuran. The resulting solids are filtered and the tetrahydrofuran dried over anhydrous magnesium sulfate, filtered and evaporated. The residue is recrystallized from ethanol to give α-(dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol; m.p. 178° to 180° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:30])[C:9](=O)[C:10]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][C:13]=1[C:21]1[C:22]([CH2:27][CH3:28])=[N:23][O:24][C:25]=1[CH3:26])=[O:11]>O1CCCC1>[CH3:30][N:8]([CH2:9][CH:10]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][C:13]=1[C:21]1[C:22]([CH2:27][CH3:28])=[N:23][O:24][C:25]=1[CH3:26])[OH:11])[CH3:7] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.065 mol
Type
reactant
Smiles
CN(C(C(=O)C1=C(NC2=CC=CC=C12)C=1C(=NOC1C)CC)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0°
CUSTOM
Type
CUSTOM
Details
quenched by the addition dropwise of 20 ml
FILTRATION
Type
FILTRATION
Details
The resulting solids are filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the tetrahydrofuran dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C)CC(O)C1=C(NC2=CC=CC=C12)C=1C(=NOC1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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